(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a dichlorophenyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution, where 2,3-dichloroaniline reacts with the thiazole intermediate.
Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets suggests its use in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((2,4-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a different substitution pattern on the phenyl ring.
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a different substitution pattern on the benzylidene moiety.
(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-ethoxybenzylidene)thiazol-4(5H)-one: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-11-5-2-4-10(8-11)9-14-16(22)21-17(24-14)20-13-7-3-6-12(18)15(13)19/h2-9H,1H3,(H,20,21,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBDFQGGIYFCP-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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